3-(Ciclopentilóxido)-4-metoxibenzonitrilo

Descripción general

Descripción

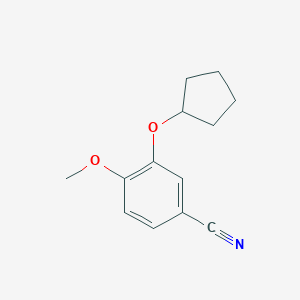

3-(Cyclopentyloxy)-4-methoxybenzonitrile is an organic compound with the molecular formula C13H15NO2 It is characterized by a benzene ring substituted with a methoxy group at the 4-position and a cyclopentyloxy group at the 3-position, along with a nitrile group

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound has been identified as having dual activity as a β2 adrenergic agonist and M3 muscarinic antagonist. This combination of actions makes it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by promoting bronchodilation and reducing inflammation .

Therapeutic Applications

The compound has been explored for various therapeutic applications:

- Respiratory Diseases : Effective in managing asthma and COPD due to its bronchodilatory effects.

- Neurological Disorders : Potential use in treating neurological conditions where modulation of cholinergic activity is beneficial.

- Inflammatory Conditions : May serve as an anti-inflammatory agent due to its dual receptor activity .

Case Studies and Research Findings

- Asthma Treatment : A study demonstrated that compounds with similar structures exhibited significant improvements in lung function in asthmatic patients when used as part of a combination therapy with corticosteroids .

- COPD Management : Research indicates that dual-action compounds can provide better symptom control in COPD patients compared to traditional monotherapies, highlighting the importance of addressing both adrenergic and muscarinic pathways .

- Pre-term Labor : The compound's ability to modulate smooth muscle contraction suggests potential applications in managing pre-term labor by relaxing uterine muscles .

Data Table of Applications

Mecanismo De Acción

Target of Action

The primary targets of 3-(Cyclopentyloxy)-4-methoxybenzonitrile are the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and 4D . These enzymes play a crucial role in cellular signal transduction pathways. They regulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline, which cannot pass through the cell membrane.

Mode of Action

3-(Cyclopentyloxy)-4-methoxybenzonitrile acts as an inhibitor of the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and 4D . By inhibiting these enzymes, it prevents the breakdown of cAMP, thereby increasing the concentration of cAMP within cells. This leads to a variety of downstream effects, depending on the specific cell type and the signaling pathways that are activated.

Biochemical Pathways

The increase in cAMP levels affects multiple biochemical pathways. cAMP is a second messenger, involved in the regulation of glycogen, sugar, and lipid metabolism. It activates protein kinase A (PKA), leading to phosphorylation of various proteins, altering their activity and thereby the metabolic pathways they regulate .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining the concentration of the drug in the body over time .

Result of Action

The increase in intracellular cAMP levels due to the action of 3-(Cyclopentyloxy)-4-methoxybenzonitrile can have various effects at the molecular and cellular level. These effects depend on the specific cell type and the signaling pathways that are activated. For instance, in some cells, increased cAMP levels can lead to changes in gene expression, cell growth, and differentiation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)-4-methoxybenzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 3-hydroxy-4-methoxybenzonitrile.

Cyclopentyloxy Substitution: The hydroxyl group at the 3-position is substituted with a cyclopentyloxy group. This is achieved by reacting 3-hydroxy-4-methoxybenzonitrile with a cyclopentyl halide (such as cyclopentyl bromide) in the presence of a base like potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-(Cyclopentyloxy)-4-methoxybenzonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy and cyclopentyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Formation of 3-(Cyclopentyloxy)-4-formylbenzonitrile or 3-(Cyclopentyloxy)-4-carboxybenzonitrile.

Reduction: Formation of 3-(Cyclopentyloxy)-4-methoxybenzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Cyclopentyloxy)-4-methoxyphenylmethanol

- 3-(4-Methoxyphenyl)propanoyl chloride

- 1-(5-Chloro-2-methoxyphenyl)ethanol

- 3-(3-Methoxyphenyl)-1-propanol .

Uniqueness

3-(Cyclopentyloxy)-4-methoxybenzonitrile is unique due to the presence of both a cyclopentyloxy group and a nitrile group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Actividad Biológica

3-(Cyclopentyloxy)-4-methoxybenzonitrile (3-CPOMB) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesis, and potential therapeutic implications based on available research findings.

Chemical Structure and Properties

3-CPOMB is characterized by the following structural features:

- Chemical Formula : C${13}$H${15}$NO$_2$

- CAS Number : 159783-16-1

- Functional Groups : The compound contains a benzene ring substituted with a methoxy group, a cyclopentyloxy group, and a nitrile functional group.

Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzonitrile

The synthesis of 3-CPOMB typically involves nucleophilic aromatic substitution. The general reaction can be summarized as follows:

- Starting Materials : Cyclopentanol and 4-chloro-3-methoxybenzonitrile.

- Reaction Conditions : The reaction is conducted under specific conditions that favor nucleophilic attack.

- Purification : The product is purified using column chromatography and characterized through spectroscopic techniques such as NMR and mass spectrometry.

Biological Activity

Research indicates that 3-CPOMB exhibits significant biological activity, particularly as an inhibitor of phosphodiesterase (PDE) enzymes. PDEs are critical in regulating cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) levels. The modulation of cAMP levels can have various physiological effects, including:

- Therapeutic Potential : Inhibition of PDE enzymes may lead to therapeutic effects in conditions like depression and inflammation.

- Mechanism of Action : Although detailed mechanisms remain to be fully elucidated, it is suggested that the compound may interact with specific receptors in the central nervous system, contributing to its pharmacological profile.

Case Studies and Research Findings

While scientific literature on 3-CPOMB is limited, some studies have highlighted its potential applications:

- Inhibition of PDE Enzymes :

- Studies suggest that 3-CPOMB may increase intracellular cAMP levels, which could influence various signaling pathways involved in mood regulation and inflammatory responses.

- Potential Applications :

- Given its structural features, 3-CPOMB could be explored for treating disorders linked to cyclic nucleotide signaling pathways.

Comparison with Similar Compounds

To understand the unique properties of 3-CPOMB, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Methoxybenzonitrile | C${9}$H${9}$NO | Lacks cyclopentyl substitution |

| 3-Methoxy-4-pentyloxybenzonitrile | C${13}$H${17}$NO | Similar structure but different substituents |

| Cyclopentyl-4-methoxybenzonitrile | C${13}$H${15}$NO | Different functional groups affecting activity |

The unique combination of cyclopentyl and methoxy groups along with the nitrile functionality in 3-CPOMB may enhance its biological activity and selectivity towards certain targets compared to these similar compounds.

Propiedades

IUPAC Name |

3-cyclopentyloxy-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBXUQZYMCKLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381395 | |

| Record name | 3-(Cyclopentyloxy)-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159783-16-1 | |

| Record name | 3-(Cyclopentyloxy)-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.